Levalbuterol-4-o-sulphate
Description
Properties
CAS No. |
146698-85-3 |
|---|---|
Molecular Formula |
C13H21NO6S |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1 |
InChI Key |
FPMLHYFHLRTRMB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Enzymatic Biotransformation and Stereoselective Metabolism of Levalbuterol 4 O Sulphate
Identification and Characterization of Key Sulfotransferase Enzymes
The biotransformation of levalbuterol (B1212921) is predominantly carried out by a specific family of enzymes known as sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from a donor molecule to the substrate.
Stereochemical Aspects and Enantioselective Disposition in Levalbuterol Sulfation
The sulfonation of salbutamol (B1663637) is a highly stereoselective process, meaning the enzyme preferentially metabolizes one enantiomer over the other.
Comparative Sulfonation Rates and Preferences of (R)- and (S)-Salbutamol Enantiomers
The sulfonation process heavily favors the (R)-enantiomer of salbutamol (levalbuterol). mdpi.commdpi.compreprints.orgresearchgate.netwada-ama.orgdshs-koeln.de In fact, (R)-salbutamol is metabolized by SULT1A3 up to twelve times faster than its (S)-enantiomer. mdpi.comresearchgate.net This preferential metabolism leads to significantly lower bioavailability of the active (R)-enantiomer after oral administration, as it is more extensively metabolized in the gut. nih.gov Consequently, plasma concentrations of the less active (S)-salbutamol are consistently higher following the administration of racemic salbutamol. fda.govresearchgate.netacademicjournals.org
Interestingly, (S)-salbutamol has been reported to act as a competitive inhibitor of the sulfonation of (R)-salbutamol. mdpi.commdpi.comresearchgate.net This inhibition can lead to reduced elimination and consequently higher plasma concentrations of the active (R)-salbutamol when administered as a racemic mixture. mdpi.commdpi.comresearchgate.net
| Parameter | (R)-Salbutamol (Levalbuterol) | (S)-Salbutamol | Reference |
|---|---|---|---|
| Metabolism Rate | Up to 12 times faster | Slower | mdpi.comresearchgate.net |
| Oral Bioavailability | Lower | Higher | nih.gov |
| Plasma Concentration (after racemic administration) | Lower | Higher | fda.govresearchgate.netacademicjournals.org |
Cofactor Requirements and Availability for Sulfonation Pathways (e.g., PAPS)
The enzymatic activity of sulfotransferases is dependent on a universal sulfate (B86663) donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oncotarget.comwikipedia.orgfu-berlin.denih.gov The availability of PAPS is a rate-limiting factor for sulfonation reactions. oncotarget.comnih.govtaylorandfrancis.com
PAPS is synthesized in the body from inorganic sulfate and ATP through a two-step process catalyzed by PAPS synthases (PAPSS). oncotarget.comwikipedia.org There are two isoforms of PAPS synthase in humans, PAPSS1 and PAPSS2, which have different tissue distributions and cellular localizations. oncotarget.com The concentration of PAPS can vary between different tissues, which is believed to influence the sulfonation capacity of various cell types. oncotarget.com Sulfonation is considered a high-affinity, low-capacity conjugation system, meaning that the availability of PAPS can become saturated, impacting the rate of metabolism. oncotarget.comtaylorandfrancis.com
In Vitro Enzymatic Studies on Levalbuterol-4-O-Sulphate Formation
To investigate the metabolic pathways of drugs like levalbuterol in a controlled environment, researchers utilize in vitro systems that mimic physiological conditions.
Utilization of Liver Microsomal Preparations in Metabolic Investigations
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells. evotec.comnih.govresearchgate.netthermofisher.comnih.govnih.govthermofisher.com They are a valuable tool in drug metabolism studies because they contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and some Phase II enzymes like certain sulfotransferases. evotec.comthermofisher.comnih.govthermofisher.com
Studies with Human Liver Cytosol Preparations
Investigations using human liver cytosol preparations have been instrumental in elucidating the stereoselective nature of levalbuterol metabolism. The liver is a key site for drug metabolism, containing a variety of enzymes, including sulfotransferases (SULTs). nih.gov
In vitro studies with human liver cytosol have demonstrated a pronounced preference for the sulfation of the (R)-enantiomer of albuterol (levalbuterol) over the (S)-enantiomer. The rate of sulfate conjugation for levalbuterol was found to be 10 to 15 times greater than that for (S)-albuterol in these preparations. medcentral.com Further research using the 100,000g cytosol from human liver samples as the catalyst compared the sulfation of the pure enantiomers to that of the racemic drug. nih.gov While there was no significant difference in the maximum reaction velocity (Vmax) between the individual enantiomers, a notable suppression of the sulfation reaction occurred when the racemic mixture was used. nih.gov This suppression was characterized by a 75% reduction in Vmax, indicating a significant enantiomeric interaction during the sulfoconjugation process in the liver. nih.gov This interaction suggests that (S)-albutamol may act as a competitive inhibitor of the sulfotransferase enzyme, leading to reduced metabolism of levalbuterol when administered as a racemic mixture. researchgate.net
| Parameter | Observation in Human Liver Cytosol | Reference |
| Enantiomer Preference | Sulfation rate of (R)-albuterol is 10-15 times faster than (S)-albuterol. | medcentral.com |
| Racemic Mixture Effect | Sulfation of racemic albuterol is suppressed. | nih.gov |
| Kinetic Impact | Vmax is reduced by ~75% for the racemic mixture compared to pure enantiomers. | nih.gov |
| Inhibitory Interaction | (S)-albutamol appears to competitively inhibit the sulfonation of (R)-albutamol. | researchgate.net |
Application of Recombinant Enzyme Systems and Genetically Modified Models (e.g., Fission Yeast Cells)
The specific enzyme responsible for the sulfation of levalbuterol has been identified as the phenol-sulfotransferase SULT1A3. preprints.orgnih.govmdpi.comfda.gov Other isoforms such as SULT1A1, SULT1B1, and SULT1C4 show no significant activity towards this compound. preprints.orgmdpi.com To study this specific metabolic reaction in a controlled environment and to produce the metabolite for use as a reference standard, researchers have employed recombinant enzyme systems and genetically modified organisms. mdpi.commdpi.comresearchgate.net
A prominent model utilizes genetically modified fission yeast cells, specifically Schizosaccharomyces pombe, engineered to express recombinant human SULT1A3. preprints.orgmdpi.commdpi.com This biochemical approach has been successfully used for the preparative scale synthesis of salbutamol-4'-O-sulfate. mdpi.comresearchgate.net Chiral analysis of the metabolite produced by these yeast cells confirmed that they almost exclusively generate (R)-salbutamol-4'-O-sulfate (this compound). researchgate.netmdpi.com This finding strongly supports previous reports on the stereoselective preference of the human SULT1A3 enzyme for the (R)-enantiomer. researchgate.netmdpi.com
These whole-cell biotransformation systems, sometimes referred to as "enzyme bags," offer several advantages, including reaction selectivity and a basis for more environmentally friendly synthesis approaches by reducing the need for hazardous organic solvents. mdpi.comnih.gov
| Model System | Recombinant Enzyme | Substrate | Primary Product | Key Finding | References |
| Fission Yeast (S. pombe) | Human SULT1A3 | Racemic Salbutamol / Levalbuterol | (R)-salbutamol-4'-O-sulfate | Confirms high stereoselectivity of SULT1A3 for the (R)-enantiomer. | researchgate.netpreprints.orgmdpi.commdpi.com |
| Permeabilized Yeast Cells | Human SULT1A3, SULT2A1, SULT1E1, SULT1B1 | Various | Specific sulfoconjugates | Effective for in vitro metabolism studies and metabolite production. | nih.gov |
Tissue and Organ-Specific Metabolic Investigations
The metabolism of levalbuterol via sulfation is not confined to the liver but occurs in various tissues, with significant organ-specific differences in enzymatic activity. The primary enzyme, SULT1A3, has a distinct tissue distribution pattern that heavily influences the pharmacokinetics of levalbuterol, especially following different routes of administration.
The small intestine, particularly the jejunum, is a major site for the metabolism of levalbuterol due to the abundant presence of SULT1A3. preprints.orgmdpi.commdpi.com This leads to a significant first-pass effect, especially after oral administration, where a large portion of the drug is metabolized to this compound before it can reach systemic circulation. researchgate.net Studies suggest that (R)-albuterol is preferentially metabolized in the gastrointestinal tract. nih.govfda.gov
The liver also contributes to the metabolism of levalbuterol, although SULT1A3 is present in lower amounts compared to the major liver sulfotransferase, SULT1A1. nih.govmdpi.com In contrast, the lungs and kidneys contain only low levels of SULT enzymes, suggesting that minimal metabolism of inhaled levalbuterol occurs directly in the lung tissue. mdpi.comispub.com The stereoselective metabolism is pronounced in the intestine, where (R)-salbutamol is metabolized up to 12 times faster than (S)-salbutamol. researchgate.netnih.gov
| Organ/Tissue | Primary SULT Enzyme | Metabolic Activity towards Levalbuterol | Key Implication | References |
| Small Intestine (Jejunum) | SULT1A3 | High | Major site of first-pass metabolism for oral administration. | researchgate.netpreprints.orgmdpi.commdpi.com |
| Liver | SULT1A1 (major), SULT1A3 (minor) | Moderate | Contributes to systemic clearance and metabolism. | nih.govmdpi.compatsnap.com |
| Lungs | Low levels of SULTs | Low | Little direct metabolism of inhaled drug in the lung. | mdpi.comispub.com |
| Kidneys | Low levels of SULTs | Low | Primarily involved in the excretion of the parent drug and its metabolite. | nih.govmdpi.com |
Analytical Methodologies for Levalbuterol 4 O Sulphate Quantification and Characterization
Advanced Chromatographic Techniques for Separation
Chromatographic methods are central to the separation and analysis of Levalbuterol-4-O-Sulphate from biological matrices. These techniques offer high resolution and sensitivity, enabling the distinction between the parent drug and its metabolites.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful and widely used technique for the analysis of this compound. nih.govresearchgate.net This method provides excellent sensitivity and selectivity, allowing for the detection and quantification of the metabolite in complex biological samples like urine and plasma. mdpi.comnih.gov The use of tandem mass spectrometry allows for specific detection through selected reaction monitoring, enhancing the accuracy of the results. nih.gov
Since Levalbuterol (B1212921) is the (R)-enantiomer of Salbutamol (B1663637), and its metabolism can be stereoselective, chiral separation methods are essential to differentiate between the enantiomers of both the parent drug and its metabolites. nih.govmdpi.com Teicoplanin-based chiral stationary phases are commonly employed in HPLC for the simultaneous chiral separation of Salbutamol enantiomers and their 4'-O-sulphate metabolites. mdpi.comnih.gov
One developed and optimized chiral HPLC-MS/MS method allows for the quantitative analysis of (R)- and (S)-salbutamol and their respective 4′-O-sulfate metabolites in human urine. nih.govmdpi.com This method is crucial for investigating the stereoselectivity of the sulfonation pathway in human phase II metabolism. nih.govmdpi.com Studies have shown a strong preference for the sulfonation of (R)-salbutamol. nih.govmdpi.com
A study successfully developed an analytical method using chiral chromatography-tandem mass spectrometry for the simultaneous detection of Salbutamol and its main metabolite, this compound. dshs-koeln.de The method utilized a CHIROBIOTIC T column for the separation of the enantiomers of both free and sulphated Salbutamol. dshs-koeln.de
Detailed findings from a chiral HPLC-MS/MS analysis are presented below:
| Analyte | Retention Time (min) |
| (R)-salbutamol-4′-O-sulfate | 11.53 |
| (S)-salbutamol-4′-O-sulfate | 12.31 |
| (R)-salbutamol | 15.25 |
| (S)-salbutamol | 16.05 |
| Table 1: Retention times of Salbutamol enantiomers and their 4'-O-sulphate metabolites using a chiral HPLC-MS/MS method. mdpi.com |
While chiral separation is vital for stereoselective studies, achiral methods are also employed for the general quantification of this compound. These methods are often simpler and faster, suitable for routine analysis where the separation of enantiomers is not the primary goal.
An achiral Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the comprehensive and quantitative determination of Salbutamol and its major sulfoconjugated metabolite in urine samples. mdpi.comresearchgate.net This approach is particularly useful in doping control to discriminate between different administration routes of Salbutamol. mdpi.comresearchgate.net A distinction between the administration of racemic Salbutamol and enantiopure Levalbuterol was possible by evaluating the proportion of Salbutamol-4′-O-sulfate in relation to Salbutamol. mdpi.comresearchgate.net
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.comresearchgate.net UHPLC-MS/MS has been successfully applied to the quantification of this compound in human urine and serum. dntb.gov.uauni-kiel.de
A study reported the successful quantitation of formoterol, salbutamol, and its phase II metabolite salbutamol-4′-O-sulfate in all urine and serum samples using UHPLC-MS/MS. dntb.gov.uauni-kiel.de The method was sensitive enough to detect low concentrations of the analytes. dntb.gov.uauni-kiel.de Another study utilized UHPLC-MS/MS for the discovery and identification of (R)-salbutamol and its major metabolites in human biological samples, identifying a total of twelve metabolites. researchgate.net
Key parameters of a developed UHPLC-MS/MS method are summarized below:
| Parameter | Value |
| Column | Agilent Poroshell 120 phenyl–hexyl |
| Mobile Phase | Gradient with ammonium (B1175870) formate (B1220265) in water and acetonitrile |
| Retention Time (Salbutamol-4′-O-sulfate) | 3.502 min |
| Retention Time (Salbutamol) | 4.079 min |
| Table 2: Chromatographic conditions for the achiral UHPLC-MS/MS analysis of Salbutamol and its 4'-O-sulphate metabolite. mdpi.comresearchgate.net |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of a variety of pharmaceutical compounds, including Levalbuterol and its metabolites. saudijournals.comscielo.br This method typically employs a non-polar stationary phase (like C18) and a polar mobile phase. saudijournals.comscielo.brscispace.com
A stability-indicating RP-HPLC method was developed for the simultaneous estimation of Levosalbutamol sulfate (B86663) and theophylline (B1681296) in a combined dosage form. scielo.br The method was validated for accuracy, precision, and linearity. scielo.br Another RP-HPLC method with fluorescent detection was developed and optimized for the determination of salbutamol sulfate in human plasma, demonstrating good sensitivity and accuracy. scispace.com
The following table outlines the conditions for a validated RP-HPLC method:
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol: 10 mM Tetrabutyl ammonium hydrogen sulfate (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Table 3: Conditions for a validated RP-HPLC method for the simultaneous determination of Levosalbutamol sulfate and theophylline. scielo.br |
Gas Chromatography (GC) in Related Analytical Studies (e.g., residual solvents method development)
While liquid chromatography is the primary technique for analyzing this compound, Gas Chromatography (GC) plays a significant role in the quality control of the drug substance, particularly for the determination of residual solvents. eresearchco.comglobalresearchonline.net Residual solvents are organic volatile chemicals used during the manufacturing process and must be controlled within strict limits. nih.govthermofisher.com
A GC method was developed and optimized for the determination of residual solvents (Methanol, Isopropyl alcohol, Dichloromethane, Ethyl acetate (B1210297), Tetrahydrofuran, Toluene) in Levalbuterol Sulphate. eresearchco.comglobalresearchonline.net The method utilized a BP-624 column and a Flame Ionization Detector (FID). eresearchco.comglobalresearchonline.net Headspace GC (HSGC) is a common sample introduction technique for this purpose, offering high sensitivity for volatile compounds. nih.gov
A novel GC-MS method was also developed to quantify salbutamol in micro-volumes of blood, which could have applications in therapeutic drug monitoring. nih.govliverpool.ac.ukresearchgate.net
Mass Spectrometric Techniques for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the analysis of drug metabolites due to its high sensitivity and specificity. jcdronline.orgnih.gov Various MS-based techniques are utilized for the structural elucidation and quantification of this compound in biological matrices.
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar and thermally labile molecules like this compound. The optimization of ESI source parameters is a crucial step in developing a sensitive and robust LC-MS method, as it directly influences the efficiency of ion generation and, consequently, the analytical signal. nih.gov ESI can be operated in both positive and negative ion modes. For salbutamol and its sulfate metabolite, both modes have been explored, with positive mode generally used for the parent compound and negative mode sometimes showing higher stability for the sulfate conjugate. nih.govmdpi.commdpi.com
Key parameters that are typically optimized include capillary voltage, nozzle voltage, nebulizer gas pressure, drying gas temperature, and flow rate. nih.govpreprints.orgpreprints.org For instance, in the analysis of salbutamol-4'-O-sulfate, a systematic, multi-step screening and a full factorial design-of-experiment have been employed to find the optimal ionization conditions, demonstrating the superiority of the design-of-experiment approach in terms of predictive power. nih.gov The goal is to maximize the signal intensity of the target analyte while minimizing background noise and matrix effects.
The following table summarizes typical ESI parameters used in the analysis of salbutamol and its sulfate metabolite from various studies.
| Parameter | Value | Reference |
| Ionization Mode | Positive/Negative ESI | mdpi.commdpi.com |
| Capillary Voltage | 2.76 kV to 3.5 kV | nih.govpreprints.orgpreprints.org |
| Nozzle Voltage | 0 V to 500 V | preprints.orgpreprints.org |
| Drying Gas Temperature | 170 °C to 450 °C | nih.govpreprints.orgpreprints.org |
| Drying Gas Flow | 17 L/min to 20 L/min | nih.govpreprints.org |
| Nebulizer Pressure | 10 psi to 37 psi | nih.govpreprints.org |
| Sheath Gas Temperature | 375 °C to 400 °C | nih.govpreprints.orgpreprints.org |
| Sheath Gas Flow | 12 L/min | nih.govpreprints.orgpreprints.org |
Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique performed on a triple quadrupole mass spectrometer. nih.govproteomics.com.au It is the gold standard for targeted quantification due to its exceptional sensitivity, selectivity, and wide dynamic range. proteomics.com.aumtoz-biolabs.com The method involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. mtoz-biolabs.com This high specificity allows for accurate quantification even in complex biological matrices like plasma and urine. proteomics.com.aumtoz-biolabs.com
For this compound, the precursor ion [M+H]⁺ is m/z 320. mdpi.comresearchgate.net Upon fragmentation, it produces characteristic product ions. The transition from the precursor ion to the most abundant and stable product ion is typically used for quantification (quantifier), while other transitions are used for confirmation (qualifiers). mdpi.com The ability to monitor multiple transitions simultaneously enhances the reliability of the identification. mtoz-biolabs.com
The table below details the MRM transitions that have been used for the quantification of this compound and its parent compound, Levalbuterol.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Reference |
| This compound | 320.0 | 240.0 | 15 | Quantifier | mdpi.com |
| 320.0 | 222.0 | 20 | Qualifier | mdpi.com | |
| 320.0 | 148.1 | 30 | Qualifier | mdpi.com | |
| Levalbuterol (Salbutamol) | 240.0 | 222.1 | 8-11 | Qualifier | mdpi.comnih.gov |
| 240.0 | 166.1 | 12-14 | Qualifier | mdpi.comnih.gov | |
| 240.0 | 148.1 | 16-18 | Quantifier | mdpi.comnih.gov |
High-Resolution Accurate Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for the structural elucidation of unknown metabolites. nih.gov Unlike triple quadrupole instruments that have nominal mass resolution, HRMS instruments provide the exact mass of an ion with high accuracy (typically <5 ppm error). preprints.org This capability allows for the determination of the elemental composition of a molecule, which is invaluable for identifying metabolites. nih.govnih.gov
HRMS has been instrumental in confirming the identity of this compound. mdpi.compreprints.org For example, the accurate mass for the protonated molecule of salbutamol-4'-O-sulfate [M+H]⁺ was measured to be m/z 320.11599, which corresponds to an exact mass of m/z 320.11623 with a mass error of only -0.75 ppm. preprints.org This level of accuracy provides high confidence in the metabolite's identification. HRMS is also used to analyze the fragmentation patterns of the metabolite, further confirming its structure. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation
While mass spectrometry provides essential information on molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation. mdpi.comnih.gov For metabolites like this compound, NMR analysis provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. mdpi.com
The structural confirmation of biosynthesized salbutamol-4'-O-sulfate has been achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques. mdpi.com These 2D methods, such as ¹H,¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the assignment of all proton and carbon signals and establish the connectivity between atoms within the molecule. mdpi.com This comprehensive analysis confirms the position of the sulfate group on the phenolic ring, solidifying the identification made by mass spectrometry. mdpi.comresearchgate.net
Method Validation and Performance Parameters in Metabolite Analysis
The validation of any bioanalytical method is crucial to ensure its reliability and reproducibility for its intended purpose. jcdronline.org Validation procedures are conducted according to guidelines from regulatory bodies and involve assessing several key performance parameters.
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.gov Precision is typically evaluated at two levels: intra-day precision (repeatability), which assesses variability within a single day, and inter-day precision (intermediate precision), which measures variability across different days. nih.govsrce.hr Both are usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov
For bioanalytical methods used to quantify this compound and its parent drug, accuracy and precision are critical performance metrics. researchgate.net The acceptance criteria for accuracy and precision in bioanalytical methods are generally within ±15% (or ±20% at the lower limit of quantification). jcdronline.orgresearchgate.net Studies have consistently shown that developed methods for salbutamol and its sulfate metabolite meet these criteria, demonstrating their reliability. mdpi.comnih.gov
The following table presents a summary of reported precision data from various validated methods.
| Analyte | Matrix | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) | Reference |
| Salbutamol Sulphate | - | < 2.0% | 3.0% - 5.0% | |
| Levalbuterol | Rat Plasma | < 15% | < 15% | jcdronline.orgresearchgate.net |
| Salbutamol | - | < 1.6% | < 1.8% | nih.gov |
| Salbutamol Sulphate | Pure Drug | < 2.0% | ≤ 2.4% | srce.hr |
| Salbutamol Sulphate | Rabbit Plasma | 1.9% - 6.2% | 1.1% - 8.9% | researchgate.net |
| Salbutamol-4'-O-Sulphate | Urine | - | 0.2% - 11.4% | mdpi.com |
| Salbutamol | Plasma | ≤ 20% | ≤ 20% | fda.gov |
Linearity and Calibration Range Determination
The establishment of linearity is a critical step in the validation of analytical methods, ensuring that the measured response is directly proportional to the concentration of the analyte over a specified range. For Levalbuterol and its metabolites, various studies have established linear ranges suitable for quantification in different biological matrices.
A UPLC-MS method demonstrated linearity for Levalbuterol in the range of 2.5–30 ng/mL in rat plasma. jcdronline.org In another study using RP-HPLC for the simultaneous determination of Levosalbutamol sulfate and theophylline, linearity was observed over a broad concentration range of 0.5-150 µg/mL for both drugs, with a correlation coefficient (r²) of 0.999. scielo.brscielo.br This indicates a strong linear relationship between the peak area and the concentration of the analytes. scielo.br
For the simultaneous estimation of Levosalbutamol sulphate, Ambroxol hydrochloride, and Guaiphenesin, a linear relationship was established in the ranges of 5-15 µg/mL, 150-450 µg/mL, and 250-750 µg/mL, respectively, with a correlation coefficient of 0.9999. granthaalayahpublication.org Furthermore, a high-performance thin-layer chromatography (HPTLC) method for Budesonide (B1683875) and Levalbuterol Hydrochloride showed good linearity in the concentration range of 500 to 2500 ng/spot for Levalbuterol Hydrochloride, with a correlation coefficient (R²) of 0.9960. utu.ac.in
In the context of chiral separation, a matrix-assisted calibration for (R)-salbutamol-4′-O-sulfate, which is structurally related to this compound, was performed with calibration levels ranging from 0.8 ng/mL to 797 ng/mL. mdpi.com An HPLC-MS/MS method for salbutamol and budesonide reported linearity in the range of 2-10 µg/ml for budesonide and 5-25 µg/ml for salbutamol, with a correlation coefficient of 0.9993 and 0.9965, respectively. ijbpas.com
The data from these studies are summarized in the following table:
| Analyte(s) | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Levalbuterol | UPLC-MS | Rat Plasma | 2.5–30 ng/mL | Not Specified | jcdronline.org |
| Levosalbutamol sulfate, Theophylline | RP-HPLC | Not Specified | 0.5–150 µg/mL | 0.999 | scielo.brscielo.br |
| Levosalbutamol sulphate, Ambroxol hydrochloride, Guaiphenesin | RP-HPLC | Not Specified | 5-15 µg/mL (Levosalbutamol) | 0.9999 | granthaalayahpublication.org |
| Levalbuterol Hydrochloride, Budesonide | HPTLC | Not Specified | 500–2500 ng/spot (Levalbuterol) | 0.9960 | utu.ac.in |
| (R)-salbutamol-4′-O-sulfate | HPLC-MS/MS | Urine | 0.8–797 ng/mL | Not Specified | mdpi.com |
| Salbutamol, Budesonide | HPLC-MS/MS | Not Specified | 5–25 µg/mL (Salbutamol) | 0.9965 | ijbpas.com |
| Salbutamol, Budesonide | HPLC-MS/MS | Not Specified | 2–10 µg/mL (Budesonide) | 0.9993 | ijbpas.com |
Specificity and Robustness Evaluation
Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijbpas.comjapsonline.com
In a stability-indicating RP-HPLC method for Levosalbutamol sulfate and theophylline, specificity was confirmed by subjecting the drugs to forced degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions. scielo.br Levosalbutamol sulfate showed significant degradation in oxidative conditions (34.15%) and moderate degradation under alkaline (5.64%) and thermal (3.67%) stress, while remaining stable under acidic and UV stress. scielo.brscielo.br The method was able to separate the drug from its degradation products, thus demonstrating its specificity. scielo.br
The robustness of an RP-HPLC method for salbutamol sulfate and ipratropium (B1672105) bromide was evaluated by intentionally varying chromatographic conditions, including flow rate (± 0.2 ml/minute), mobile phase composition (± 2%), column temperature (±5°C), and wavelength (± 2 nm). japsonline.com The method was found to be robust as the system suitability parameters remained within acceptable limits. japsonline.com Similarly, for a method involving budesonide and salbutamol sulphate, robustness was tested by altering the flow rate by ± 0.05 ml/min, mobile phase composition by ±2ml, and wavelength by ±2 nm, with the method proving to be robust. ijbpas.com
For a chiral HPLC-MS/MS method for salbutamol and its sulfate metabolites, specificity was demonstrated by the absence of interfering peaks at the retention times of the analytes in blank urine samples. mdpi.com The robustness of this method was not explicitly detailed in the provided information.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govtbzmed.ac.ir These parameters are crucial for determining the sensitivity of an analytical method. tbzmed.ac.ir
The LOD and LOQ can be determined using several methods, including visual evaluation, the signal-to-noise ratio (S/N), and calculation based on the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.com The International Council for Harmonisation (ICH) guidelines suggest the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. ijbpas.comsepscience.com
For Levosalbutamol, one study calculated the LOD and LOQ to be 0.20984 µg/ml and 0.6359 µg/ml, respectively, using the mathematical equation based on standard deviation and slope. sierrajournals.com Another study determined the LOD and LOQ for salbutamol sulfate to be 0.42 and 1.26 µg/ml, respectively. japsonline.com
A summary of reported LOD and LOQ values for Levalbuterol and related compounds is presented below:
| Analyte | Method | LOD | LOQ | Reference |
| Levosalbutamol | HPLC | 0.20984 µg/ml | 0.6359 µg/ml | sierrajournals.com |
| Salbutamol Sulphate | RP-HPLC | 0.42 µg/ml | 1.26 µg/ml | japsonline.com |
| Ceftiofur | HPLC | 0.03 µg/mL | 0.11 µg/mL | researchgate.net |
Retention Time Stability and Qualifiers/Quantifiers Ratios for Metabolite Identification
In mass spectrometry-based methods, such as LC-MS/MS, retention time stability and the ratio of qualifier to quantifier ions are essential for the confident identification and confirmation of analytes.
A study on the chiral separation of salbutamol and its 4′-O-sulfate metabolites reported mean retention times of 11.53 min for (R)-salbutamol-4′-O-sulfate and 12.31 min for (S)-salbutamol-4′-O-sulfate, with maximum deviations of 0.05 min and 0.07 min, respectively. nih.gov This demonstrates good retention time stability.
Qualifier-to-quantifier ratios are used to confirm the identity of a compound. nih.gov These ratios are determined from the relative abundances of different product ions originating from the same precursor ion. For salbutamol-4′-O-sulfate, the qualifier-quantifier ratios were monitored, and while some outliers were observed at low concentrations, the majority of samples fell within the acceptable tolerance limits. nih.govmdpi.com For instance, in the analysis of salbutamol-4'-O-sulfate, transitions of m/z 320.0 → 240.0 were used as quantifiers. mdpi.com
An achiral UHPLC-MS/MS method for salbutamol and salbutamol-4′-O-sulfate showed mean retention times of 3.502 min for the sulfate metabolite and 4.079 min for salbutamol, with maximum deviations of 0.034 min and 0.021 min, respectively, indicating stable retention times. mdpi.com
The stability of retention times and consistent qualifier/quantifier ratios are fundamental for the reliable identification and quantification of this compound in complex biological samples.
Preclinical and Translational Research Modalities for Levalbuterol 4 O Sulphate
In Vitro Systems for Comprehensive Metabolic Pathway Elucidation
In vitro systems are crucial for dissecting the metabolic pathways of xenobiotics, including the formation of Levalbuterol-4-O-sulphate from its parent compound, levalbuterol (B1212921). These systems allow for the investigation of metabolic stability and the enzymes involved in a controlled environment.
The metabolic conversion of levalbuterol to this compound is primarily facilitated by the enzyme sulfotransferase 1A3 (SULT1A3). nih.govfda.govfda.govnih.gov Studies using various in vitro systems have been instrumental in characterizing this process.
Liver Microsomes: In vitro metabolism studies using rat liver microsomes have been conducted to investigate the formation of levalbuterol metabolites. researchgate.net These studies help in identifying the metabolites formed in the presence of cofactors like NADPH. researchgate.net
Genetically Modified Cells: Genetically modified fission yeast cells that recombinantly express human SULT1A3 have been used to biosynthesize this compound. researchgate.net This system has confirmed the preference of SULT1A3 for the (R)-enantiomer of salbutamol (B1663637), leading to the almost exclusive production of (R)-salbutamol-4-O-sulphate. researchgate.net
Research indicates that the rate of metabolism is enantioselective, with (R)-salbutamol (levalbuterol) being metabolized up to 12 times faster than (S)-salbutamol. nih.govresearchgate.net This differential metabolism contributes to the pharmacokinetic profile observed in vivo.
| In Vitro System | Key Finding | Reference |
| Rat Liver Microsomes | Identification of two metabolites formed from levalbuterol. | researchgate.net |
| Genetically Modified Fission Yeast Cells (expressing human SULT1A3) | Demonstrated the preferential and almost exclusive production of (R)-salbutamol-4-O-sulphate. | researchgate.net |
| Human Cellular and Subcellular Fractions | The primary enzyme responsible for the metabolism of albuterol enantiomers in humans is SULT1A3. | fda.govfda.govnih.govdrugs.com |
In Vivo Preclinical Studies in Animal Models Focusing on Metabolite Disposition and Excretion
Animal models are indispensable for understanding the disposition and excretion of this compound in a whole-organism context. These studies provide valuable data on how the metabolite is handled and eliminated from the body.
Following administration of levalbuterol or racemic albuterol to various animal species, this compound has been identified and quantified in biological matrices.
Urine: The primary route of elimination for albuterol and its metabolites is through renal excretion, with 80% to 100% of the drug being recovered in the urine. fda.govfda.govnih.gov this compound is considered the main metabolite found in urine. fda.gov
Plasma: The presence of this compound in plasma provides insight into the systemic exposure to this metabolite. fda.gov Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification of levalbuterol and its metabolites in plasma. researchgate.netfda.gov
Feces: A smaller portion, less than 20%, of the administered drug is detected in the feces. fda.govfda.govnih.gov
A study in rats and dogs evaluated the kinetics of (R)-albuterol following inhalation. The results indicated that increases in (R)-albuterol levels in plasma were dose-related and generally proportional. fda.gov
| Biological Matrix | Finding | Species | Reference |
| Urine | 80-100% of albuterol enantiomers and their metabolites are excreted via the kidneys. | Human (Implied) | fda.govfda.govnih.gov |
| Urine | This compound is the main metabolite. | Human (Implied) | fda.gov |
| Plasma | LC/MS/MS analysis of (R)-Albuterol and (S)-Albuterol has been conducted. | Dog | fda.gov |
| Feces | Less than 20% of the drug is excreted. | Human (Implied) | fda.govfda.govnih.gov |
Significant species-specific differences in the metabolism of albuterol have been observed, which has important implications for the selection of appropriate animal models for preclinical research.
Humans vs. Rodents and Rabbits: In humans, the primary metabolite is albuterol-4'-O-sulfate. fda.govresearchgate.net In contrast, rats and rabbits primarily metabolize oral racemic albuterol to a glucuronic acid conjugate. fda.gov The dog, on the other hand, did not appear to metabolize racemic albuterol after oral administration in one study. fda.gov
Stereoselectivity: Human metabolism of albuterol is stereoselective, favoring the (R)-enantiomer (levalbuterol). fda.gov This stereoselectivity was not evident in the animal species studied. fda.gov
These metabolic differences underscore the importance of choosing animal models that most closely mimic human metabolism when investigating the pharmacokinetics and potential effects of levalbuterol and its metabolites.
| Species | Primary Metabolite | Key Metabolic Feature | Reference |
| Human | Albuterol-4'-O-sulfate | Stereoselective metabolism favoring (R)-albuterol. | fda.govresearchgate.net |
| Rat | Glucuronic acid conjugate | No evidence of stereoselectivity. | fda.gov |
| Rabbit | Glucuronic acid conjugate | No evidence of stereoselectivity. | fda.gov |
| Dog | Minimal to no metabolism (oral administration) | N/A | fda.gov |
Investigations into Potential Biological Activities of this compound (if evidence suggests beyond an inactive metabolite)
While this compound is generally considered an inactive metabolite, some research has explored its potential for biological activity. smolecule.comnih.gov
This compound exhibits significantly reduced beta-adrenergic activity compared to its parent compound, levalbuterol. smolecule.com The structural modification of the sulfate (B86663) group hinders its binding to beta-2 adrenergic receptors, thus it lacks the bronchodilatory efficacy of levalbuterol. smolecule.com Consequently, it does not stimulate the increase of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key mechanism for smooth muscle relaxation. smolecule.com
Due to its limited pharmacological effects, this compound primarily serves as a metabolic marker in pharmacokinetic studies. smolecule.com Its presence and concentration in biological fluids can offer insights into the metabolism of levalbuterol and help in assessing drug exposure. smolecule.com
Synthetic Chemistry Approaches and Reference Standard Development for Levalbuterol 4 O Sulphate
Chemical Synthesis Pathways for Levalbuterol-4-O-Sulphate and its Analogues
The direct chemical synthesis of this compound presents significant challenges, primarily due to the difficulty in achieving regioselectivity. The Levalbuterol (B1212921) molecule possesses three hydroxyl groups, and chemical sulfation methods often lack the precision to selectively target the 4-position of the aromatic ring. smolecule.commdpi.com Conventional chemical sulfating agents, such as sulfur trioxide-pyridine complexes or chlorosulfonic acid, would likely lead to a mixture of sulfated products, necessitating complex purification procedures. smolecule.com
The primary challenge in chemical synthesis is the implementation of protection group strategies, which have largely been unsuccessful for analogous sympathomimetic drugs. mdpi.com This lack of selectivity makes traditional chemical synthesis an inefficient route for producing this compound as a pure reference standard. smolecule.commdpi.com Consequently, biochemical pathways are the preferred method for its synthesis. smolecule.com
Biosynthetic Approaches for Efficient Metabolite Reference Material Production
Biosynthesis has emerged as a highly efficient and selective method for producing this compound reference material. mdpi.comwuxiapptec.com This approach leverages the specificity of enzymes involved in drug metabolism to generate the desired metabolite accurately and rapidly. wuxiapptec.com
The primary metabolic pathway for Levalbuterol is sulfonation, catalyzed specifically by the sulfotransferase enzyme SULT1A3. smolecule.comresearchgate.net This enzyme facilitates the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4-position hydroxyl group of Levalbuterol. mdpi.com Other sulfotransferases like SULT1A1, SULT1B1, and SULT1C4 show no significant activity towards this substrate. mdpi.com
A successful biosynthetic strategy involves using a genetically modified organism to overexpress the required human enzyme. mdpi.com For instance, a genetically modified fission yeast (Schizosaccharomyces pombe) strain expressing recombinant human SULT1A3 has been effectively used to synthesize Salbutamol-4′-O-sulfate. mdpi.com This whole-cell biocatalyst approach is advantageous as it reduces the use of hazardous organic solvents and avoids the complexities of chemical protection group strategies. mdpi.comnih.gov The process involves incubating the parent drug with the engineered yeast culture, which efficiently converts the drug to its sulfated metabolite. mdpi.com The product can then be isolated, purified, and characterized using techniques like UHPLC-QTOF-MS and NMR. mdpi.com
This enzymatic process is also stereoselective, with studies showing that SULT1A3 preferentially metabolizes the (R)-enantiomer (Levalbuterol) up to twelve times faster than the (S)-enantiomer. mdpi.comresearchgate.net The ability to produce the specific metabolite in a controlled biological system makes biosynthesis the superior method for generating authentic reference standards for metabolic, pharmacological, and toxicological studies. wuxiapptec.comresearchgate.net
Synthetic Strategies for Levalbuterol (Parent Compound) Relevant to Metabolite Study Precursors
The synthesis of enantiomerically pure Levalbuterol is a critical first step in providing the necessary precursor for metabolite studies. Methodologies are broadly categorized into chiral resolution of a racemic mixture and direct asymmetric synthesis. smolecule.com
The production of optically pure Levalbuterol can be achieved through several established methods, primarily involving either the separation of enantiomers from a racemic mixture (chiral resolution) or the direct stereoselective synthesis of the desired (R)-enantiomer (asymmetric synthesis).
Chiral Resolution: This is a classical and widely used approach where racemic salbutamol (B1663637) is reacted with a chiral resolving agent to form diastereomeric salts. smolecule.comresearchgate.net These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. smolecule.com After separation, the desired enantiomer is recovered from the salt.
| Resolving Agent | Method | Key Findings |
| L-(+)-Tartaric Acid | Diastereomeric salt formation and enantioseparation. oriprobe.com | An improved synthesis method resulted in a total yield of 42.1% with a final product purity of over 99.4% (HPLC). The enantioseparation yield was 34.7%. oriprobe.com |
| L-Tyrosine | Formation of diastereomeric salts in a methanol-ethyl acetate (B1210297) solvent system. | The two diastereomeric salts were separated based on solubility differences. The final Levalbuterol hydrochloride product had an enantiomeric excess (EE) of 99.1% with a total yield of 38.7%. This method also allows for the racemization and recycling of the unwanted (S)-enantiomer. researchgate.net |
| Di-p-toluoyl-D-tartaric acid | Selective crystallization of the diastereomeric salt. researchgate.net | This method yielded the (R)-enantiomer at 38%. The unwanted (S)-enantiomer could be racemized in diluted H2SO4 and recycled to improve the overall yield to 67% with 99.5% optical purity. researchgate.net |
Asymmetric Synthesis: This modern approach utilizes chiral catalysts or reagents to directly synthesize the (R)-enantiomer from a prochiral precursor, often offering higher efficiency and avoiding the 50% theoretical yield limit of classical resolution. patsnap.comgoogle.com
| Method | Precursors & Catalysts | Key Findings |
| Catalytic Asymmetric Reduction | A prochiral ketone is reduced using a chiral catalyst. One route uses a chiral rhodium complex for asymmetric hydrogen transfer. google.com | This approach can yield Levalbuterol with good stereoselectivity and is suitable for industrial production. google.com |
| Chirally Amphiphilic Block Copolymer | Salicylaldehyde (B1680747) is converted in several steps to an intermediate, which is then reduced using a chiral catalyst based on a block copolymer with quinine (B1679958) moieties. patsnap.com | This method involves the asymmetric synthesis of Levalbuterol with the catalyst enabling selective reduction to yield the (R)-enantiomer with high enantiomeric excess. smolecule.com The overall yield from the intermediate [[(1,1-dimethylethyl) amino] acetyl] salicylaldehyde hydrochloride was 85%. patsnap.com |
| Asymmetric Transfer Hydrogenation | An α-iminoketone derivative is reduced using a chiral (S,S)-Ru-TsDPEN catalyst. researchgate.net | This process yields the optically pure β-amino-1-arylethanol derivative, which is then reduced to afford (R)-(-)-salbutamol. researchgate.net |
Levalbuterol sulphate exists in multiple crystalline forms, known as polymorphs. google.comgoogle.com The study and control of polymorphism are critical as different forms can have different physical properties. Three distinct polymorphic forms—Form I, Form II, and Form III—have been identified and characterized, primarily using X-ray powder diffraction (XRPD). google.comnih.govgoogleapis.com
Preparation and Characterization of Polymorphs:
Form I: This form can be prepared by reacting R-benzyl salbutamol with sulfuric acid and isolating the crystals at a low temperature, typically 0-10°C. google.comgoogleapis.com
Form II: Form II can be obtained through methods such as jet milling of Form I. googleapis.com
Form III: This polymorph can be produced by slurring Levalbuterol sulphate in a solvent like ethyl acetate at room temperature (25-30°C). google.com
The distinct nature of these polymorphs is confirmed by their unique XRPD patterns.
| Polymorphic Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I | 10.8, 11.9, 13.0, 18.3, 28.5 google.comgoogle.com |
| Form II | 8.7, 9.6, 15.2, 15.7, 19.1, 27.2, 30.7 google.comgoogle.com |
| Form III | 5.5, 6.9, 7.3, 18.7 google.comgoogle.com |
Understanding and controlling the crystallization process to produce a specific, stable polymorph is essential for the quality and consistency of the active pharmaceutical ingredient. researchgate.net
Computational Chemistry and in Silico Modeling in Levalbuterol 4 O Sulphate Research
Molecular Docking Studies of Sulfotransferases and Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Levalbuterol-4-O-Sulphate, docking studies have been instrumental in elucidating the interactions between the parent compound, levalbuterol (B1212921), and the sulfotransferase (SULT) enzymes responsible for its metabolism. The primary enzyme involved in the sulfation of levalbuterol is Sulfotransferase 1A3 (SULT1A3), which is predominantly found in the small intestine and liver. nih.gov
Docking simulations of levalbuterol within the active site of SULT1A3 reveal the precise binding modes that facilitate the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4'-hydroxyl group of levalbuterol. These studies highlight the key amino acid residues within the SULT1A3 active site that form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the levalbuterol molecule, thereby stabilizing the complex and positioning the substrate for efficient catalysis.
Computational Prediction of Stereoselectivity in Sulfonation Reactions
A significant aspect of levalbuterol metabolism is the stereoselectivity of the sulfonation reaction. Levalbuterol is the (R)-enantiomer of albuterol (also known as salbutamol), and studies have shown that SULT1A3 preferentially sulfonates the (R)-enantiomer over the (S)-enantiomer (distomer). nih.gov Computational modeling has been pivotal in explaining this observed stereoselectivity.
Molecular docking studies have demonstrated that both (R)- and (S)-albutamol can fit into the SULT1A3 active site. However, the binding orientation of the (R)-enantiomer (levalbuterol) is more favorable for the sulfonation reaction. nih.gov In silico models indicate that the 4'-hydroxy group of (R)-albuterol is positioned optimally with respect to the sulfonate donor of PAPS and the catalytic residues of the enzyme, such as His108. nih.gov A key interaction that contributes to the stabilization and preferred orientation of (R)-albuterol is a hydrogen bond formed between its side-chain hydroxyl group and the amino acid residue Glu146. nih.gov The (S)-enantiomer, due to steric constraints, does not form this hydrogen bond as effectively, leading to a less favorable binding orientation for sulfonation. nih.gov This difference in interaction patterns, predicted through computational models, provides a molecular basis for the higher rate of sulfonation and metabolic clearance of levalbuterol compared to its (S)-counterpart. nih.gov
Predictive Models for Metabolic Fate and Enzyme Kinetic Activity
Predictive in silico models are increasingly used to forecast the metabolic fate of drug candidates, including the kinetics of the enzymes involved. nih.gov While specific predictive models for the complete metabolic pathway of this compound are still under development, the principles of such models can be applied. These models integrate various physicochemical properties of the parent drug with data on the expression and activity of metabolizing enzymes.
For the formation of this compound, predictive models would consider factors such as the concentration of levalbuterol and the expression levels and genetic variants of SULT1A3. nih.gov Kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the sulfonation of levalbuterol by different SULT1A3 allozymes can be determined experimentally and then used to build and refine these predictive models. nih.gov Such models can help anticipate the extent of this compound formation in different individuals and populations, contributing to a better understanding of inter-individual variability in drug response.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Sulfation Reactions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. While specific QSAR/QSPR studies focusing solely on the sulfation of levalbuterol are not extensively documented, the principles of this approach are widely applied to predict the metabolic activity of various compounds, including sulfation.
In the context of sulfation reactions, QSAR models can be developed using a dataset of compounds with known affinities for sulfotransferases. These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. For sulfation, relevant descriptors might include electronic properties (e.g., partial charges on the hydroxyl group), steric parameters, and lipophilicity. nih.govnih.gov By establishing a mathematical relationship between these descriptors and the sulfation rate or affinity for SULT enzymes, these models can predict the likelihood and potential rate of sulfation for new or untested compounds. Such models are valuable tools in early drug discovery to screen for potential sulfation liabilities. nih.gov
In Silico Analysis of Drug-Protein Interactions Relevant to Metabolite Formation or Transport
Once formed, this compound must be transported out of the cell and eventually eliminated from the body. In silico analysis of drug-protein interactions is crucial for understanding how this metabolite interacts with various transport proteins. Sulfate (B86663) conjugates are often substrates for ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs), and organic anion transporters (OATs). researchgate.netoup.comnih.gov
Computational docking and molecular dynamics simulations can be employed to investigate the binding of this compound to the substrate-binding sites of these transporters. For example, in silico studies on transporters like MRP4 have shown their capability to efflux various drug sulfate conjugates. oup.com By modeling the interaction of this compound with transporters known to handle similar molecules, researchers can predict which transporters are likely involved in its cellular efflux. These computational predictions can then guide in vitro and in vivo experiments to confirm the specific transporters responsible for the disposition of this compound, providing a more complete picture of its pharmacokinetic profile.
Q & A
Q. How should researchers document experimental protocols to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
